molecular formula C25H19ClN4O5 B11109653 N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide

N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide

Cat. No.: B11109653
M. Wt: 490.9 g/mol
InChI Key: SQLSZYBBRYTKGZ-UHFFFAOYSA-N
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Description

N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide is a complex organic compound that features a benzodioxole moiety, an indole structure, and a chlorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Indole Synthesis: The indole structure can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.

    Coupling Reactions: The benzodioxole and indole moieties are coupled using appropriate linkers and reagents.

    Final Assembly: The chlorobenzamide group is introduced in the final step through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodioxole or chlorobenzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-4-fluorobenzamide: Similar structure with a fluorine atom instead of chlorine.

    N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-4-bromobenzamide: Similar structure with a bromine atom instead of chlorine.

Uniqueness

The uniqueness of N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C25H19ClN4O5

Molecular Weight

490.9 g/mol

IUPAC Name

N-[2-[[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxyindol-3-yl]diazenyl]-2-oxoethyl]-4-chlorobenzamide

InChI

InChI=1S/C25H19ClN4O5/c26-17-8-6-16(7-9-17)24(32)27-12-22(31)28-29-23-18-3-1-2-4-19(18)30(25(23)33)13-15-5-10-20-21(11-15)35-14-34-20/h1-11,33H,12-14H2,(H,27,32)

InChI Key

SQLSZYBBRYTKGZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C4=CC=CC=C4C(=C3O)N=NC(=O)CNC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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